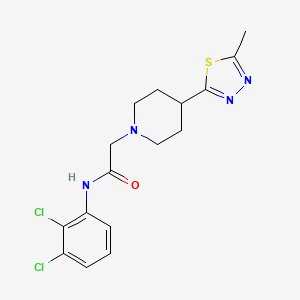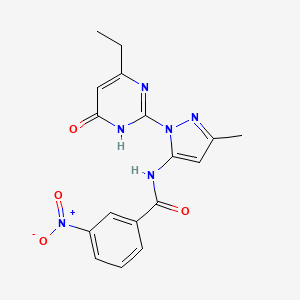
N-(2,3-dichlorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,3-dichlorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it may possess similar biological activities. For instance, the compound N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) has been characterized for its pharmacological profile, suggesting that the compound might also exhibit interesting biological activities .
Synthesis Analysis
The synthesis of related compounds, such as those with a 1,3,4-thiadiazole substituent, typically begins with a starting material like 2-chloronicotinonitrile, followed by a series of chemical reactions to introduce the desired functional groups . The synthesis process is carefully designed to ensure the correct attachment of substituents to the core structure, which in the case of the compound would involve the incorporation of a 5-methyl-1,3,4-thiadiazol-2-yl group and a piperidin-1-yl group onto the dichlorophenyl acetamide backbone.
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS . These techniques allow for the verification of the molecular framework and the identification of the specific atoms and bonds present in the compound. The presence of the 1,3,4-thiadiazole ring and the piperidine moiety would be expected to influence the compound's electronic configuration and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the 1,3,4-thiadiazole and piperidine groups. These functional groups can participate in various chemical reactions, potentially leading to the formation of new compounds with different properties. The dichlorophenyl group could also undergo reactions such as nucleophilic substitution, depending on the reaction conditions and the presence of suitable reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the dichlorophenyl group, for example, could affect the compound's lipophilicity, which in turn could influence its absorption and distribution in biological systems . The 1,3,4-thiadiazole ring could contribute to the compound's stability and electronic properties, potentially affecting its biological activity. The piperidine moiety might also play a role in the compound's basicity and its ability to form salts with acids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds with similar structures often involves their synthesis and structural characterization. For instance, compounds featuring 1,3,4-thiadiazole units and piperidine moieties have been synthesized and analyzed for their molecular structure and intermolecular interactions. The structural analysis typically includes X-ray crystallography and spectroscopy, providing detailed insights into the compounds' molecular geometry and the nature of their interactions within the crystal lattice (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014)[https://consensus.app/papers/n5benzylsulfanyl134thiadiazol2yl2piperidin1ylacetamide-ismailova/732a30b191df57c5b5b7178b1d55af71/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4OS/c1-10-20-21-16(24-10)11-5-7-22(8-6-11)9-14(23)19-13-4-2-3-12(17)15(13)18/h2-4,11H,5-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHYDPWSVLJOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)
![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)
![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

